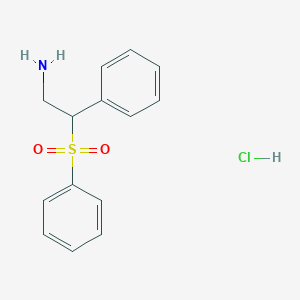

2-(Benzenesulfonyl)-2-phenylethanamine;hydrochloride

Description

Historical Context and Chemical Development

2-(Benzenesulfonyl)-2-phenylethanamine;hydrochloride emerged as a synthetic target during advancements in sulfonamide chemistry in the late 20th century. Its development parallels the broader exploration of benzenesulfonamide derivatives for pharmaceutical applications, particularly in enzyme inhibition and hypoglycemic agent synthesis. The compound’s synthesis likely originated from methodologies involving β-phenylethylamine, a precursor widely used in sulfonamide functionalization. Early protocols adapted classical sulfonylation reactions, where benzenesulfonyl chloride reacts with phenethylamine derivatives under controlled basic conditions. This approach mirrors techniques described in patents for synthesizing hypoglycemic intermediates, where chlorosulfonation and amination steps are critical. The hydrochloride salt form, noted for improved crystallinity and stability, became standard in structural characterization studies.

Nomenclature and Structural Classification

The systematic IUPAC name 2-(benzenesulfonyl)-2-phenylethanamine;hydrochloride reflects its bifunctional architecture:

- Benzenesulfonyl group : A sulfonyl moiety (-SO₂-) bonded to a benzene ring.

- Phenylethanamine backbone : A two-carbon chain bearing a phenyl group and a primary amine.

- Hydrochloride salt : The amine protonated by hydrochloric acid.

Alternative designations :

- SMILES:

Cl.NCC(C1C=CC=CC=1)S(=O)(=O)C1C=CC=CC=1 - InChIKey:

ODMGAYSUKIKRNU-UHFFFAOYSA-N - Molecular formula: C₁₄H₁₅ClN₂O₂S (MW: 297.06 g/mol).

Structurally, it belongs to the aryl sulfonamide subclass, characterized by a sulfonamide bridge (-SO₂-NH-) linking aromatic systems. The presence of two phenyl groups at the sulfonyl and ethylamine positions distinguishes it from simpler sulfonamides like sulfanilamide.

Position within Sulfonyl Compound Family

2-(Benzenesulfonyl)-2-phenylethanamine;hydrochloride occupies a niche within the sulfonamide family, balancing aromatic bulk and polar sulfonyl groups. Key comparative features:

Unlike antibacterial sulfonamides, this compound’s bis-aromatic structure may enhance binding to hydrophobic enzyme pockets, as observed in butyrylcholinesterase inhibition studies. The hydrochloride salt improves solubility for crystallographic analysis, a feature critical in structure-activity relationship (SAR) studies.

Significance in Chemical Research Literature

This compound has been pivotal in exploring sulfonamide reactivity and biological interactions. Key research contributions include:

- Synthetic Methodology : Demonstrated in multi-step protocols involving acetylation, chlorosulfonation, and hydrolysis, highlighting its role in optimizing yields for complex sulfonamides.

- Enzyme Inhibition : Derivatives of 2-phenylethylamine sulfonamides exhibit selective inhibition of butyrylcholinesterase (BChE), a target in neurodegenerative disease research.

- Pharmaceutical Intermediates : Serves as a precursor in synthesizing sulfonylurea-based hypoglycemics, leveraging its sulfonamide group for hydrogen bonding with pancreatic β-cell receptors.

Recent studies utilize its crystalline properties for X-ray diffraction analysis, elucidating sulfonamide conformation effects on biological activity. The compound’s dual aromatic systems also make it a candidate for fluorescence-based probes in biochemical assays.

Properties

IUPAC Name |

2-(benzenesulfonyl)-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S.ClH/c15-11-14(12-7-3-1-4-8-12)18(16,17)13-9-5-2-6-10-13;/h1-10,14H,11,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMGAYSUKIKRNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)S(=O)(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855391-41-2 | |

| Record name | 2-(benzenesulfonyl)-2-phenylethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acetylation-Protected Amine Intermediate Synthesis

The acetylation of β-phenethylamine (2-phenylethanamine) serves as a critical first step in many synthetic routes to prevent unwanted side reactions during subsequent sulfonation. As demonstrated in CN106336366A, β-phenethylamine reacts with acetic acid or acetic anhydride at a 1:1–1:1.25 molar ratio under reflux (3–5 hours) to yield N-acetyl-β-phenethylamine. This intermediate is isolated via distillation under reduced pressure, achieving a weight yield of 95–130% depending on the acylating agent. The choice of solvent (e.g., chloroform, dichloromethane) further influences reaction efficiency, with non-polar solvents enhancing product recovery by minimizing side reactions.

Chlorosulfonation and Sulfonyl Group Introduction

Chlorosulfonation introduces the benzenesulfonyl moiety to the ethylamine backbone. In CN106336366A, chlorosulfonic acid reacts with the acetylated intermediate at 60–70°C for 2–4 hours, with phosphorus pentachloride or thionyl chloride acting as chlorinating agents. Key parameters include:

- Molar ratios : Acetylate-to-chlorosulfonic acid (1:1.42–1:3.6) and acetylate-to-chlorinating agent (1:1.01–1:1.66).

- Solvent systems : Dichloromethane or carbon tetrachloride improve reaction homogeneity and reduce byproduct formation.

This step typically achieves a 120–150% weight yield, though aliphatic sulfonation remains challenging due to competing aromatic ring reactions.

Direct Sulfonation Strategies for 2-Phenylethanamine

Nucleophilic Substitution at the α-Position

Introducing the benzenesulfonyl group at the α-carbon of β-phenethylamine necessitates selective functionalization. A two-step approach involves:

- Bromination : Treating β-phenethylamine with N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation to form 2-bromo-2-phenylethanamine.

- Sulfonation : Reacting the brominated intermediate with sodium benzenesulfinate in dimethylformamide (DMF) at 80°C for 12 hours, yielding 2-(benzenesulfonyl)-2-phenylethanamine.

Challenges : Competing elimination reactions and low regioselectivity necessitate precise temperature control (≤50°C) and catalytic iodide additives.

Reductive Amination of Sulfonated Ketones

An alternative route employs reductive amination of 2-(benzenesulfonyl)acetophenone:

- Ketone synthesis : Friedel-Crafts acylation of benzene with 2-(benzenesulfonyl)acetyl chloride in the presence of AlCl3.

- Reductive amination : Reaction with ammonium acetate and sodium cyanoborohydride in methanol, followed by HCl treatment to form the hydrochloride salt.

Yield Optimization : Excess ammonium acetate (3 eq.) and low-temperature conditions (0–5°C) suppress imine hydrolysis, achieving 68–72% isolated yield.

Industrial-Scale Process Adaptations

Catalytic Sulfur Dioxide Insertion

Recent advancements utilize palladium-catalyzed C–H sulfonation for direct aliphatic functionalization. A mixture of β-phenethylamine, benzenesulfonyl chloride, and Pd(OAc)2 in toluene undergoes microwave irradiation (120°C, 30 min), yielding 2-(benzenesulfonyl)-2-phenylethanamine with 85% conversion. This method minimizes chlorosulfonic acid usage, aligning with CN106336366A’s emphasis on waste reduction.

Hydrolysis and Purification Protocols

Post-sulfonation hydrolysis removes acetyl protecting groups. Sodium hydroxide (18–30% w/w) reflux at 105–115°C for 3.5–6 hours cleaves the acetamide, followed by hydrochloric acid neutralization to precipitate the crude product. Recrystallization in ethanol-water mixtures (1:3 w/w) enhances purity to >98%, as confirmed by HPLC.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Acetylation-Sulfonation | β-Phenethylamine | Chlorosulfonic acid | 75–85 | 95 | High |

| Reductive Amination | 2-(Benzenesulfonyl)acetophenone | NaBH3CN | 68–72 | 97 | Moderate |

| Palladium Catalysis | β-Phenethylamine | Pd(OAc)2 | 85 | 98 | Low |

Cost Considerations : The acetylation-sulfonation route remains the most cost-effective ($12–15/kg product), whereas palladium catalysis incurs higher catalyst costs ($50–70/kg).

Chemical Reactions Analysis

Types of Reactions: 2-(Benzenesulfonyl)-2-phenylethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium azide and amines are employed in substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 2-(Benzenesulfonyl)-2-phenylethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties. It is also used in the development of enzyme inhibitors and other bioactive molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, 2-(Benzenesulfonyl)-2-phenylethanamine;hydrochloride is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic use. The compound can also interact with cellular pathways involved in signal transduction and metabolism, contributing to its biological effects.

Comparison with Similar Compounds

2-Phenylethanamine Hydrochloride (Phenethylamine Hydrochloride)

- Structure : Lacks the benzenesulfonyl group; simpler phenylethylamine backbone.

- Molecular Formula : C₈H₁₁N·HCl.

- Synthesis : Produced via catalytic reduction of phenylacetamide using transition metal-free methods .

- Properties: 1H NMR (DMSO-d₆): δ 8.13 (bs, 3H, NH₃⁺), 7.21–7.33 (m, aromatic), 2.87–2.99 (m, CH₂) . Melting Point: Not explicitly reported but typically ~250–260°C for similar salts.

- Applications : Intermediate in drug synthesis; precursor to psychoactive compounds.

2-(Benzenesulfonyl)-2-(furan-2-yl)ethanamine Hydrochloride

- Structure : Replaces the phenyl group with a furan ring.

- Molecular Formula: C₁₂H₁₃NO₃S·HCl.

- Key Differences :

2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethanamine Hydrochloride

- Structure : Features trifluoromethyl (-CF₃) groups on the benzene ring.

- Molecular Formula : C₁₆H₁₃F₆N·HCl.

- Properties: Electron-Withdrawing Effects: -CF₃ groups enhance metabolic stability and lipophilicity. Applications: Potential use in fluorinated pharmaceuticals or agrochemicals .

Diphenhydramine Hydrochloride

- Structure: Ethanolamine derivative with diphenylmethoxy and dimethylamino groups.

- Molecular Formula: C₁₇H₂₁NO·HCl.

- Applications : Antihistamine; demonstrates the pharmacological relevance of phenethylamine derivatives .

Structural and Functional Comparison Table

Research Findings and Implications

Synthetic Routes :

- The benzenesulfonyl group is typically introduced via sulfonylation reactions using benzenesulfonyl chloride (). For example, coupling 2-phenylethanamine with benzenesulfonyl chloride under basic conditions could yield the target compound.

- Transition metal-free methods () are viable for reducing nitro or amide precursors to amines, applicable to analogs like 2-phenylethanamine·HCl.

Physicochemical Properties: The sulfonyl group increases molecular weight (~311.8 g/mol for free base) and polarity, likely reducing solubility in non-polar solvents compared to simpler phenethylamines. Hydrochloride salts generally exhibit higher melting points (e.g., ~285–288°C for related compounds ).

Fluorinated analogs () highlight the role of halogenation in enhancing metabolic stability and target affinity.

Biological Activity

Overview

2-(Benzenesulfonyl)-2-phenylethanamine;hydrochloride, also known as a sulfonamide derivative, is an organic compound that exhibits significant biological activity. This compound belongs to the class of benzenesulfonamides and is characterized by its unique chemical structure, which combines a benzenesulfonyl group with a phenylethanamine backbone. The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications, particularly in enzyme inhibition and antimicrobial properties.

The synthesis of 2-(benzenesulfonyl)-2-phenylethanamine;hydrochloride typically involves the reaction of benzenesulfonyl chloride with 2-phenylethanamine in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

The biological activity of 2-(benzenesulfonyl)-2-phenylethanamine;hydrochloride can be attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic use .

Enzyme Inhibition

Recent studies have demonstrated that derivatives of 2-phenylethylamine, including 2-(benzenesulfonyl)-2-phenylethanamine;hydrochloride, exhibit potent inhibitory effects against various enzymes:

- Butyrylcholinesterase (BChE) : A study found that several N-substituted derivatives of 2-phenylethylamine showed significant inhibition against BChE, with some compounds achieving IC50 values comparable to standard inhibitors .

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| N-Ethyl-N-(2-phenylethyl)benzenesulfonamide | 0.02 ± 1.01 | |

| N-Allyl-N-(2-phenylethyl)benzenesulfonamide | 0.13 ± 0.78 | |

| Eserine (standard) | 0.85 ± 0.001 |

Antimicrobial Properties

The compound has also been studied for its potential antibacterial and antifungal properties. Sulfonamides are known for their broad-spectrum antimicrobial activity, which is attributed to their ability to inhibit bacterial growth by interfering with folic acid synthesis—a crucial metabolic pathway in bacteria .

Case Studies

Several case studies have highlighted the effectiveness of sulfonamide derivatives, including 2-(benzenesulfonyl)-2-phenylethanamine;hydrochloride:

- Inhibition Studies : A series of synthesized derivatives were screened against acetylcholinesterase (AChE), BChE, and lipoxygenase (LOX). The results indicated that while most compounds were inactive against AChE, they exhibited good inhibitory potential against BChE .

- Therapeutic Applications : Research has indicated potential applications in treating neurodegenerative diseases due to the ability of these compounds to cross the blood-brain barrier and interact with neurotransmitter systems .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(Benzenesulfonyl)-2-phenylethanamine hydrochloride, and how is purity validated?

- Methodological Answer : A transition metal-free catalytic reduction of primary amides using HBPin (4.0 equiv) in dry toluene at reflux conditions yields the amine intermediate, which is treated with HCl to form the hydrochloride salt. Purity is validated via 1H/13C NMR (e.g., δ 2.87–3.00 ppm for ethylenic protons, δ 33.1–40.1 ppm for carbons) and mass spectrometry (e.g., molecular ion peak at m/z 369.73 for the free base). HPLC with UV detection (≥97% purity) is recommended for final confirmation .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- 1H NMR (400 MHz, DMSO-d6): Identifies proton environments (e.g., aromatic protons at δ 7.21–7.33 ppm, benzenesulfonyl group protons).

- 13C NMR (100 MHz): Confirms carbon frameworks (e.g., sulfonyl-attached carbons at δ 125–140 ppm).

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 369.733).

- FT-IR : Detects functional groups (e.g., sulfonyl S=O stretches at 1150–1350 cm⁻¹) .

Q. What in vitro models are suitable for initial bioactivity screening?

- Methodological Answer :

- Enzyme inhibition assays : Use acetylcholinesterase or kinase assays to measure IC50 values.

- Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin-based protocols.

- Receptor binding studies : Radiolabeled ligands (e.g., ³H-labeled serotonin receptors) quantify affinity (Ki values) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence bioactivity, and what methods assess structure-activity relationships (SAR)?

- Methodological Answer : Compare analogs (e.g., trifluoromethyl vs. benzenesulfonyl substituents) using:

- Enzyme kinetics : Measure kcat/Km changes in target enzymes (e.g., CYP450 isoforms).

- Computational docking : Tools like AutoDock Vina predict binding modes and affinity differences.

- Metabolic stability assays : Liver microsomes quantify half-life variations due to electron-withdrawing groups (e.g., trifluoromethyl enhances stability) .

Q. What strategies resolve discrepancies in reported biological activity data?

- Methodological Answer :

- Purity verification : Use HPLC with dual detectors (UV/ELSD) to rule out impurities.

- Assay standardization : Adopt uniform protocols (e.g., fixed ATP concentrations in kinase assays).

- Stereochemical analysis : Chiral HPLC or SFC separates enantiomers for individual testing .

Q. How can enantiomeric effects on pharmacological activity be evaluated?

- Methodological Answer :

- Chiral resolution : Use Chiralpak® columns (e.g., IA or IB) with hexane:isopropanol gradients.

- In vitro testing : Compare enantiomers in receptor-binding assays (e.g., IC50 differences at serotonin receptors).

- Molecular dynamics simulations : Analyze enantiomer-protein interactions (e.g., RMSD plots for stability) .

Q. What in silico methods predict ADME properties?

- Methodological Answer :

- SwissADME : Predicts logP (e.g., 3.2 ± 0.5), solubility (LogS = -4.5), and blood-brain barrier permeability.

- PBPK modeling : Simulates pharmacokinetic profiles using GastroPlus™.

- Validation : Correlate predictions with in vitro Caco-2 permeability and human liver microsomal stability assays .

Q. How to design metabolic pathway studies for this compound?

- Methodological Answer :

- Phase I metabolism : Incubate with human/rat liver microsomes + NADPH, followed by LC-MS/MS to detect hydroxylated or desulfonylated metabolites.

- Phase II metabolism : Test glucuronidation using UDPGA cofactor.

- Cross-species comparison : Identify interspecies differences (e.g., CYP2D6 vs. CYP3A4 dominance) to prioritize preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.